molecular formula C29H29N3O6 B12206052 3'-(1-benzofuran-2-ylcarbonyl)-4'-hydroxy-1'-[2-(morpholin-4-yl)ethyl]-1-propylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

3'-(1-benzofuran-2-ylcarbonyl)-4'-hydroxy-1'-[2-(morpholin-4-yl)ethyl]-1-propylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

Cat. No.: B12206052
M. Wt: 515.6 g/mol
InChI Key: PHSPWQZCWWBASH-UHFFFAOYSA-N
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Description

3’-(1-benzofuran-2-ylcarbonyl)-4’-hydroxy-1’-[2-(morpholin-4-yl)ethyl]-1-propylspiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of 3’-(1-benzofuran-2-ylcarbonyl)-4’-hydroxy-1’-[2-(morpholin-4-yl)ethyl]-1-propylspiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the benzofuran and indole intermediates, followed by their coupling through a series of reactions such as Friedel-Crafts acylation, nucleophilic substitution, and spirocyclization. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The benzofuran and indole rings can participate in electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3’-(1-benzofuran-2-ylcarbonyl)-4’-hydroxy-1’-[2-(morpholin-4-yl)ethyl]-1-propylspiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran and indole moieties may bind to active sites, altering the function of the target molecules. The morpholine group can enhance solubility and bioavailability, facilitating the compound’s effects. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Similar compounds include other benzofuran and indole derivatives, such as:

  • 2-(benzofuran-2-yl)-3-phenylpyridine
  • 1-(benzofuran-2-yl)ethylidene-2-(2,4,6-trichlorophenyl)hydrazine Compared to these compounds, 3’-(1-benzofuran-2-ylcarbonyl)-4’-hydroxy-1’-[2-(morpholin-4-yl)ethyl]-1-propylspiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione is unique due to its spirocyclic structure and the presence of multiple functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C29H29N3O6

Molecular Weight

515.6 g/mol

IUPAC Name

4'-(1-benzofuran-2-carbonyl)-3'-hydroxy-1'-(2-morpholin-4-ylethyl)-1-propylspiro[indole-3,5'-pyrrole]-2,2'-dione

InChI

InChI=1S/C29H29N3O6/c1-2-11-31-21-9-5-4-8-20(21)29(28(31)36)24(25(33)23-18-19-7-3-6-10-22(19)38-23)26(34)27(35)32(29)13-12-30-14-16-37-17-15-30/h3-10,18,34H,2,11-17H2,1H3

InChI Key

PHSPWQZCWWBASH-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2C3(C1=O)C(=C(C(=O)N3CCN4CCOCC4)O)C(=O)C5=CC6=CC=CC=C6O5

Origin of Product

United States

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